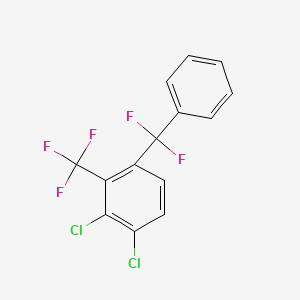
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials often include benzene derivatives with appropriate substituents. Common synthetic routes may involve:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Friedel-Crafts Alkylation: Attachment of the difluorophenylmethyl group to the benzene ring using catalysts like aluminum chloride.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the halogen atoms to form less substituted benzene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less halogenated benzene derivatives.
Substitution: Formation of benzene derivatives with different substituents.
Applications De Recherche Scientifique
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity to these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichloro-4-(trifluoromethyl)benzene
- 1,2-Dichloro-4-fluoro-5-nitrobenzene
- 1,2-Dichloro-4,5-diaminobenzene
Uniqueness
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene is unique due to the combination of difluorophenylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
80164-95-0 |
|---|---|
Formule moléculaire |
C14H7Cl2F5 |
Poids moléculaire |
341.1 g/mol |
Nom IUPAC |
1,2-dichloro-4-[difluoro(phenyl)methyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7Cl2F5/c15-10-7-6-9(11(12(10)16)14(19,20)21)13(17,18)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
VNRQJXMVVPITGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C(=C(C=C2)Cl)Cl)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





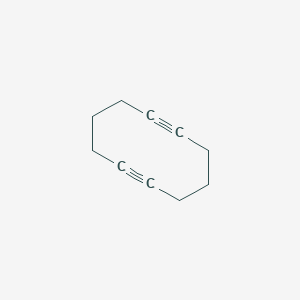
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
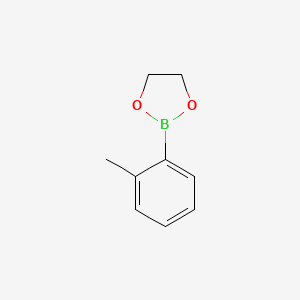
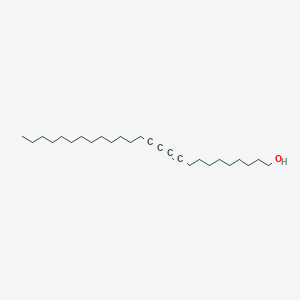


![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
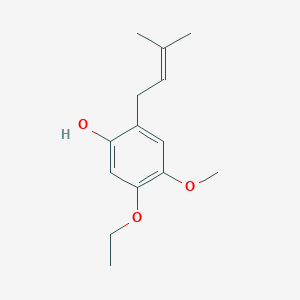
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)

